9-Hydroxyanthracene-1,8-dicarboxamide
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Overview
Description
9-Hydroxyanthracene-1,8-dicarboxamide is a chemical compound with the molecular formula C16H12N2O3 It is an anthracene derivative, characterized by the presence of hydroxyl and carboxamide groups at specific positions on the anthracene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxyanthracene-1,8-dicarboxamide typically involves the hydroxylation of anthracene derivatives. One method involves the use of a chromium(III)-superoxo complex, which facilitates the hydroxylation of anthracene in the presence of triflic acid (HOTf) via proton-coupled electron transfer (PCET). This process results in the formation of the hydroxylated product, which can then be further reacted to introduce the carboxamide groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
9-Hydroxyanthracene-1,8-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can modify the functional groups on the anthracene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Chromium(III)-superoxo complexes and triflic acid are commonly used for hydroxylation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various electrophiles and nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated anthracene derivatives, anthraquinone derivatives, and substituted anthracene compounds.
Scientific Research Applications
9-Hydroxyanthracene-1,8-dicarboxamide has several scientific research applications:
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-Hydroxyanthracene-1,8-dicarboxamide involves proton-coupled electron transfer (PCET) during hydroxylation reactions. The compound interacts with metal-superoxo species, leading to the formation of hydroxylated products. This process is influenced by the presence of acids, which facilitate the electron transfer and subsequent oxidation reactions .
Comparison with Similar Compounds
Similar Compounds
9-Anthracenecarboxylic acid: A related compound with carboxylic acid groups instead of carboxamide groups.
Anthraquinone: An oxidized derivative of anthracene with two ketone groups.
1,8-Dihydroxyanthracene: A compound with hydroxyl groups at the 1 and 8 positions on the anthracene ring.
Uniqueness
9-Hydroxyanthracene-1,8-dicarboxamide is unique due to the specific positioning of its hydroxyl and carboxamide groups, which confer distinct chemical properties and reactivity compared to other anthracene derivatives. This uniqueness makes it valuable for specific synthetic and research applications.
Properties
CAS No. |
188944-68-5 |
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Molecular Formula |
C16H12N2O3 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
9-hydroxyanthracene-1,8-dicarboxamide |
InChI |
InChI=1S/C16H12N2O3/c17-15(20)10-5-1-3-8-7-9-4-2-6-11(16(18)21)13(9)14(19)12(8)10/h1-7,19H,(H2,17,20)(H2,18,21) |
InChI Key |
ILRMYARTXBTKLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=C(C(=CC=C3)C(=O)N)C(=C2C(=C1)C(=O)N)O |
Origin of Product |
United States |
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